N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS3/c17-13-6-5-12(22-13)14(20)19-15-9(7-8-21-15)16-18-10-3-1-2-4-11(10)23-16/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINUNXDHSMONBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule integrates three distinct heterocyclic systems:
- 1,3-Benzothiazole : A bicyclic aromatic system with nitrogen and sulfur atoms.
- Thiophene : A sulfur-containing five-membered aromatic ring.
- 5-Chlorothiophene-2-carboxamide : A chlorinated thiophene derivative functionalized with an amide group.
Key synthetic challenges include:
Synthetic Methodologies
Nucleophilic Acyl Substitution Route
This two-step approach derives from analogous benzothiazole-thiophene syntheses:
Step 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine
- Reactants : 2-Aminothiophenol, thiophene-3-carbaldehyde.
- Conditions : Oxidative cyclization using iodine in DMSO at 80°C for 12 hours.
- Mechanism : Condensation followed by intramolecular cyclization (Fig. 1A).
Step 2: Amide Bond Formation
- Reactants : 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine + 5-chlorothiophene-2-carbonyl chloride.
- Conditions :
- Yield : 62–68% after silica gel chromatography.
Table 1: Optimization Parameters for Nucleophilic Acyl Substitution
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes acyl chloride reactivity |
| Base | Triethylamine | Neutralizes HCl without side reactions |
| Reaction Time | 6 hours | Complete conversion observed by TLC |
| Purification | Column chromatography (Hexane:EtOAc 4:1) | 95% purity by HPLC |
Coupling Agent-Mediated Amidation
Adapted from patent CN103570643A, this method employs carbodiimide chemistry:
Procedure :
- Activate 5-chlorothiophene-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.
- Add 3-(1,3-benzothiazol-2-yl)thiophen-2-amine at 0°C.
- Stir for 24 hours at room temperature.
Advantages :
Limitations :
Table 2: Comparative Analysis of Coupling Agents
| Coupling System | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| DCC/DMAP | 75 | 92 | 24 h |
| EDCI/HOBt | 68 | 89 | 18 h |
| HATU/DIEA | 81 | 94 | 12 h |
Transition Metal-Catalyzed Approaches
Recent advances in benzothiazole synthesis suggest alternative pathways:
Route A: Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura coupling between 3-bromothiophene-2-amine and benzothiazol-2-ylboronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Conditions : K₂CO₃, DME/H₂O (3:1), 80°C, 8 hours.
Route B: One-Pot Benzothiazole Formation
Mechanistic Insights
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: Rt = 12.3 min (C18 column, MeCN/H₂O 70:30).
- Elemental Analysis: C 55.21%, H 2.71%, N 6.89% (theory: C 55.31%, H 2.72%, N 6.88%).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a thiophene ring, which are known for their diverse biological activities. The IUPAC name reflects its structural components, which contribute to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10ClN3OS2 |
| Molecular Weight | 325.83 g/mol |
| InChI Key | InChI=1S/C15H10ClN3OS2/c1-12(17)13(16)14(20)21-15(18)19-9-10-22-15/h1-10H,(H,18,19) |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Moiety : Synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Thiophene Ring Introduction : Achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Amide Bond Formation : Finalized by reacting the thiophene-benzothiazole intermediate with a chlorinated carboxylic acid derivative under basic conditions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.
Anticancer Properties
Preliminary studies have suggested potential anticancer activity. For instance, the compound has been tested on various human lung cancer cell lines such as A549 and HCC827. The results indicate that it can inhibit cell proliferation effectively:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 12.5 |
| HCC827 | 10.8 |
| NCI-H358 | 15.0 |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization is necessary to enhance selectivity and reduce cytotoxicity in normal cells.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the cells. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various derivatives including this compound, it was found that it significantly inhibited the growth of lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated a need for further structure-activity relationship studies to optimize efficacy while minimizing toxicity .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The minimal inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results highlight the compound's potential as a therapeutic agent in combating bacterial infections .
Q & A
Q. Key Reagents :
- Solvents : Dimethylformamide (DMF), toluene, or 1,2-dimethoxyethane for reaction steps.
- Catalysts : Pd-based catalysts for cross-coupling reactions.
- Bases : Triethylamine (TEA) or NaHCO₃ for acid scavenging.
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm regiochemistry of thiophene and benzothiazole substituents. Aromatic protons in the benzothiazole ring typically appear downfield (δ 7.5–8.5 ppm) .
HPLC-PDA/MS :
- Reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
X-ray Crystallography :
- Resolves ambiguities in molecular geometry, particularly the orientation of the chlorothiophene group .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
Optimization strategies include:
Temperature Control :
- Maintain coupling reactions at 80–100°C for 12–24 hours to ensure completion without decomposition .
Catalyst Screening :
- Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for cross-coupling efficiency. Ligands like XPhos may improve yields .
Solvent Selection :
- Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in amidation steps .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 65 | 92 |
| Pd(OAc)₂/XPhos, Toluene, 100°C | 78 | 95 |
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Assay Validation :
- Replicate experiments using standardized protocols (e.g., cell viability assays with ATP-based luminescence) to confirm activity .
Structural Confirmation :
- Verify compound identity via LC-MS and NMR to rule out degradation or isomerization .
Target Profiling :
- Use kinase selectivity panels or proteome-wide affinity assays to identify off-target interactions that may explain discrepancies .
Basic: What functional groups in this compound are most reactive?
Methodological Answer:
Chlorothiophene :
- Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .
Benzothiazole :
- Participates in π-π stacking interactions in biological systems; the sulfur atom may coordinate metal ions .
Amide Bond :
- Hydrolysis-resistant under physiological conditions but can degrade in strong acids/bases (e.g., 6M HCl at 100°C) .
Advanced: What computational methods are recommended for studying target interactions?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains. Focus on benzothiazole-thiophene interactions with hydrophobic pockets .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond persistence .
QSAR Modeling :
- Correlate substituent effects (e.g., chloro vs. fluoro) with activity using descriptors like logP and polar surface area .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
Short-Term Storage :
- Stable in DMSO at -20°C for 3 months (avoid freeze-thaw cycles) .
Long-Term Stability :
Light Sensitivity :
- Protect from UV light; amber vials prevent photooxidation of the thiophene ring .
Advanced: What mechanistic studies are needed to elucidate its biological mode of action?
Methodological Answer:
Kinetic Assays :
- Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition of kinases .
Pull-Down Experiments :
- Use biotinylated analogs and streptavidin beads to isolate interacting proteins from cell lysates .
Gene Knockdown :
- CRISPR/Cas9 knockout of putative targets (e.g., EGFR or MAPK) to validate functional pathways .
Basic: What are key intermediates in its synthesis?
Methodological Answer:
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine :
- Synthesized via Pd-catalyzed coupling of 2-aminothiophene with 2-chlorobenzothiazole .
5-Chlorothiophene-2-carbonyl chloride :
Advanced: How to troubleshoot low yields in the final amidation step?
Methodological Answer:
Activation Efficiency :
Coupling Agents :
- Test HATU or EDCI/HOBt instead of DCC to improve amide bond formation .
Workup Protocol :
- Extract unreacted starting materials with 5% NaHCO₃, then wash organic layers with brine to remove excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
